molecular formula C10H16O2S B13292108 2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde

2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde

Cat. No.: B13292108
M. Wt: 200.30 g/mol
InChI Key: RIQRLLARUUKIEK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

2-(oxolan-3-ylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C10H16O2S/c11-8-10(3-1-5-13-10)6-9-2-4-12-7-9/h8-9H,1-7H2

InChI Key

RIQRLLARUUKIEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC2CCOC2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde
  • CAS Registry Number : 1934926-55-2
  • Molecular Formula : C₁₀H₁₆O₂S
  • Molecular Weight : 200.30 g/mol
  • Structure : Comprises a thiolane (tetrahydrothiophene) ring substituted at the 2-position with a carbaldehyde group and an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) moiety.

Key Features :

  • The thiolane (5-membered sulfur-containing ring) provides nucleophilic character due to the sulfur atom.
  • The oxolan-3-ylmethyl group introduces a 5-membered oxygenated ring, influencing steric and electronic properties.
  • Limited data on physicochemical properties (e.g., solubility, boiling point) and hazards are available in the literature .

Comparative Analysis with Structural Analogs

Comparison with 2-(Oxan-3-yl)thiolane-2-carbaldehyde

Chemical Identity :

  • IUPAC Name : 2-(Oxan-3-yl)thiolane-2-carbaldehyde
  • CAS Registry Number : 1934560-28-7
  • Molecular Formula : C₁₀H₁₆O₂S
  • Molecular Weight : 200.30 g/mol .

Structural Differences :

  • Substituent Ring Size : The target compound features a 5-membered oxolan (tetrahydrofuran) ring, while the analog has a 6-membered oxan (tetrahydropyran) ring.
  • Substituent Position : The target compound’s oxolan group is linked via a methylene bridge (-CH₂-), whereas the analog’s oxan group is directly attached to the thiolane ring.

Implications :

  • Steric Effects : The oxan group’s larger size could introduce steric hindrance, affecting reactivity and binding interactions.
  • Synthetic Accessibility : The methylene bridge in the target compound may offer flexibility in derivatization compared to the direct linkage in the analog.

Comparison with 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde

Chemical Identity :

  • IUPAC Name: 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde
  • CAS Registry Number : 1551877-11-2
  • Molecular Formula: C₁₁H₁₅NO₂S
  • Molecular Weight : 225.31 g/mol .

Structural Differences :

  • Core Ring : The analog contains a thiophene (aromatic sulfur ring) instead of a thiolane (saturated sulfur ring).
  • Functional Groups: The oxolan-3-yl group is linked via a methylamino (-N(CH₃)-) bridge rather than a methylene (-CH₂-) group.

Implications :

  • Hydrogen Bonding: The methylamino group introduces hydrogen-bonding capability, which may influence solubility and intermolecular interactions.

Comparison with Dinotefuran (Agrochemical Analogs)

Chemical Identity :

  • IUPAC Name : 1-Methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine
  • CAS Registry Number : 165252-70-0
  • Molecular Formula : C₇H₁₄N₄O₃
  • Application : Insecticide .

Relevance :

  • Functional Divergence: Dinotefuran’s nitro-guanidine group contrasts with the thiolane-carbaldehyde structure, highlighting divergent biological targets (e.g., insect nicotinic receptors vs. undiscovered mechanisms).

Data Table: Structural and Functional Comparison

Compound Name CAS Number Core Structure Substituent Molecular Weight Key Features
This compound 1934926-55-2 Thiolane Oxolan-3-ylmethyl + carbaldehyde 200.30 Flexible methylene bridge, nucleophilic sulfur
2-(Oxan-3-yl)thiolane-2-carbaldehyde 1934560-28-7 Thiolane Oxan-3-yl + carbaldehyde 200.30 Larger oxan ring, steric hindrance
5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde 1551877-11-2 Thiophene Oxolan-3-ylamino + carbaldehyde 225.31 Aromatic thiophene, hydrogen-bonding capability
Dinotefuran 165252-70-0 Guanidine Oxolan-3-ylmethyl + nitro group 218.21 Agrochemical application, nitro moiety

Research Implications and Gaps

  • Physicochemical Data: Limited availability of boiling points, solubility, and stability data hinders direct application comparisons .
  • Synthetic Utility : The carbaldehyde group in all compounds offers a reactive site for further derivatization, enabling tailored applications in medicinal or materials chemistry.

Biological Activity

2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound features a thiolane ring and an aldehyde functional group, which may contribute to its reactivity and interaction with biological targets. The molecular formula is C₇H₁₂OS, with a molecular weight of approximately 144.24 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Modulation : It has been suggested that this compound can modulate enzyme activity, particularly in metabolic pathways involving sulfur-containing compounds .
  • Protein Interactions : The aldehyde group may facilitate interactions with amino acid residues in proteins, potentially leading to inhibition or activation of specific pathways .
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against various bacterial strains, suggesting a role in inhibiting bacterial growth through disruption of cellular processes .

Antimicrobial Effects

A series of studies have evaluated the antimicrobial activity of this compound against several pathogens. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

PathogenZone of Inhibition (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Screening

A recent screening study evaluated the antimicrobial effects of several sulfur-containing compounds, including this compound. The results showed that this compound had one of the highest zones of inhibition against Staphylococcus aureus compared to other tested compounds, indicating its potential as an antibacterial agent .

Case Study 2: Cancer Cell Line Evaluation

In a study assessing the cytotoxic effects on various cancer cell lines, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, it was more effective against HeLa cells than normal fibroblast cells, suggesting selectivity towards cancerous cells .

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